2-(5-Fluoropyridin-3-yl)acetic acid
Overview
Description
2-(5-Fluoropyridin-3-yl)acetic acid is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of a fluorine atom on the pyridine ring. Fluorinated compounds are known for their enhanced stability and bioavailability, making them valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds, including potential imaging agents for various biological applications .
Mode of Action
Fluoropyridines, in general, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the interaction of 2-(5-Fluoropyridin-3-yl)acetic acid with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of biologically active compounds, suggesting that they may interact with various biochemical pathways .
Result of Action
Fluoropyridines are often used in the synthesis of biologically active compounds, suggesting that they may have various effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoropyridin-3-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination . Another approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to yield the desired fluorinated product .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of effective fluorinating reagents and reliable fluorination technology has accelerated the development of fluorinated chemicals .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Fluoropyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives .
Scientific Research Applications
2-(5-Fluoropyridin-3-yl)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.
Medicine: Explored for its role in drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar properties but different reactivity due to the position of the fluorine atom.
3-Fluoropyridine: Similar to 2-(5-Fluoropyridin-3-yl)acetic acid but with the fluorine atom in a different position, affecting its chemical behavior.
4-Fluoropyridine: Another isomer with distinct reactivity and applications.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atom on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(5-fluoropyridin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6-1-5(2-7(10)11)3-9-4-6/h1,3-4H,2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNYDJMSNJBNMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694925 | |
Record name | (5-Fluoropyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38129-24-7 | |
Record name | (5-Fluoropyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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